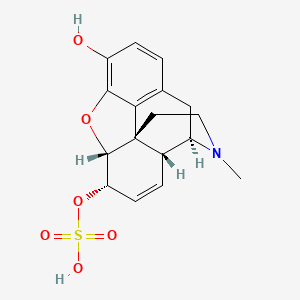
Morphine 6-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine 6-sulfate is a synthetic compound that is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives . This compound belongs to the morphinan class, which is known for its complex structure and significant pharmacological properties.
Analyse Chemischer Reaktionen
Morphine 6-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Morphine 6-sulfate has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of Morphine 6-sulfate involves its interaction with specific molecular targets, such as opioid receptors. These interactions can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Morphine 6-sulfate can be compared with other morphinan derivatives, such as:
Morphine: A naturally occurring compound with potent analgesic effects.
Codeine: A less potent derivative of morphine used for mild to moderate pain relief.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Eigenschaften
CAS-Nummer |
23095-84-3 |
|---|---|
Molekularformel |
C17H19NO6S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-5-13(24-25(20,21)22)16(17)23-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11+,13-,16-,17-/m0/s1 |
InChI-Schlüssel |
FSUXDJDFTDDUJZ-KBQPJGBKSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OS(=O)(=O)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OS(=O)(=O)O |
Key on ui other cas no. |
23095-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















